Tert-butyl 4-formyl-3-iodo-1H-indazole-1-carboxylate

Description

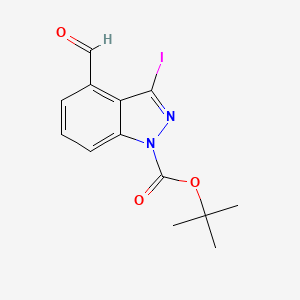

Tert-butyl 4-formyl-3-iodo-1H-indazole-1-carboxylate is a heterocyclic compound featuring an indazole core substituted with a formyl group at position 4, an iodine atom at position 3, and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. This structure combines electrophilic (formyl) and halogen (iodo) functionalities, making it a versatile intermediate in organic synthesis, particularly for cross-coupling reactions and further derivatization. Its molecular weight, calculated based on the formula $ \text{C}{13}\text{H}{13}\text{IN}2\text{O}3 $, is approximately 372.16 g/mol (exact value depends on isotopic distribution).

Properties

Molecular Formula |

C13H13IN2O3 |

|---|---|

Molecular Weight |

372.16 g/mol |

IUPAC Name |

tert-butyl 4-formyl-3-iodoindazole-1-carboxylate |

InChI |

InChI=1S/C13H13IN2O3/c1-13(2,3)19-12(18)16-9-6-4-5-8(7-17)10(9)11(14)15-16/h4-7H,1-3H3 |

InChI Key |

TWHXWIOLZZRFEM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC(=C2C(=N1)I)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-formyl-3-iodo-1H-indazole-1-carboxylate typically involves multiple steps:

Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.

Formylation: The Vilsmeier formylation reaction introduces a formyl group at the 3-position of the indole ring.

Protection: The resulting compound is then protected with a tert-butyl group to form the tert-butyl ester.

Iodination: The iodination step introduces an iodine atom at the 3-position of the indazole ring.

Final Product: The final product, this compound, is obtained after purification and characterization

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: The formyl group can undergo oxidation to form carboxylic acids.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The iodine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted indazole derivatives

Scientific Research Applications

Tert-butyl 4-formyl-3-iodo-1H-indazole-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Explored as a precursor for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 4-formyl-3-iodo-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group and iodine atom can participate in various chemical reactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Tert-butyl 3-iodo-1H-indazole-1-carboxylate

- Structural Differences : Lacks the 4-formyl group present in the target compound.

- Synthesis & Properties : Synthesized with an 80% yield, melting point of 117°C, and molecular weight of 344 g/mol. Key analytical data include $ ^1\text{H} $ NMR signals (e.g., tert-butyl at δ 1.73 ppm) and MS fragmentation patterns .

- Reactivity : The absence of the formyl group limits its utility in nucleophilic additions but retains iodine for cross-couplings.

Tert-butyl 4-(6-methoxy-5-(pyrimidine-4-carboxamido)-2H-indazol-2-yl)piperidine-1-carboxylate

- Structural Differences : Features a piperidine substituent, methoxy group, and pyrimidine carboxamide instead of iodine and formyl groups.

- Properties : Molecular weight 454 g/mol, HPLC purity >99.99%. The bulky substituents enhance steric hindrance, reducing reactivity compared to the target compound .

Tert-butyl7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate

Tert-butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate

- Structural Differences : Indole core (one nitrogen atom) vs. indazole (two adjacent nitrogens). Substituted with bromo, formyl, and methoxy groups.

- Reactivity: Bromine is less reactive than iodine in cross-couplings.

Comparative Data Table

Key Findings and Implications

- Reactivity : The iodine atom in the target compound enhances its utility in Suzuki or Ullmann couplings compared to bromine-containing analogs .

- Electrophilicity: The 4-formyl group enables nucleophilic additions (e.g., hydrazine for hydrazone formation), a feature absent in non-formylated analogs like the compound from .

- Stability : Tert-butyl esters generally exhibit stability under standard conditions, but the iodo and formyl groups may necessitate protection from light and moisture .

- Applications : The combination of formyl and iodo groups positions this compound as a dual-functional building block in medicinal chemistry, contrasting with analogs optimized for specific kinase inhibition (e.g., ) .

Biological Activity

Tert-butyl 4-formyl-3-iodo-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole family, characterized by its unique structural features, including a formyl group and an iodine atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

Chemical Structure and Properties

- Molecular Formula : C13H13IN2O3

- CAS Number : 40889-49-4

- Key Functional Groups :

- Formyl group (-CHO)

- Iodo group (I)

- Carboxylate ester (-COO)

The presence of these functional groups influences the compound's reactivity and interaction with biological targets, enhancing its potential therapeutic applications.

Anti-inflammatory Properties

Research indicates that indazole derivatives, including this compound, may exhibit significant anti-inflammatory effects. These compounds can inhibit cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory response.

Table 1: Inhibition of COX Enzymes by Indazole Derivatives

| Compound Name | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

| Diclofenac | TBD | TBD |

Note: TBD = To Be Determined

Anticancer Activity

Indazole derivatives are also being explored for their anticancer properties. The iodine atom in this compound may enhance its ability to bind to specific receptors or enzymes involved in cancer progression.

Case Study: Anticancer Effects

In a recent study, various indazole derivatives were tested against different cancer cell lines. Preliminary results showed that certain modifications to the indazole core could lead to enhanced cytotoxicity against breast and colon cancer cells.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : Binding to COX enzymes, thereby reducing the production of inflammatory mediators.

- Receptor Interaction : Potential modulation of signaling pathways related to cell proliferation and apoptosis.

Synthesis and Structure–Activity Relationships (SAR)

The synthesis of this compound involves multi-step reactions that allow for the introduction of functional groups critical for its biological activity. Understanding the SAR is essential for optimizing the compound's efficacy and selectivity.

Table 2: Structure–Activity Relationships of Indazole Derivatives

| Modification | Biological Activity |

|---|---|

| Iodo substitution | Enhanced receptor binding |

| Formyl group presence | Increased anti-inflammatory potential |

| Carboxylate ester | Improved solubility and bioavailability |

Future Directions

Further studies are needed to clarify the specific biological mechanisms underlying the activity of this compound. Investigations should focus on:

- Detailed pharmacokinetics and pharmacodynamics.

- In vivo studies to assess therapeutic efficacy.

- Exploration of potential side effects or toxicity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.